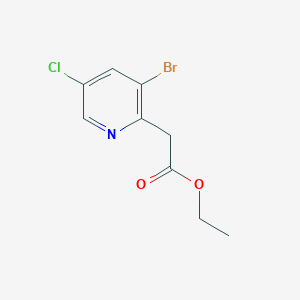
ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, making it a halogenated pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate typically involves the halogenation of pyridine derivatives. One common method involves the bromination and chlorination of pyridine, followed by esterification to introduce the ethyl acetate group. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as sulfuric acid, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or recrystallization to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dehalogenated pyridine derivatives. Substitution reactions result in the formation of various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate can be compared with other halogenated pyridine derivatives, such as:
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound has similar halogenation patterns but differs in its pyrazole ring structure.
Chlorantraniliprole: A widely used insecticide that also contains a halogenated pyridine ring.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethyl acetate group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C9H9BrClNO2 |
|---|---|
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-5-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3 |
Clave InChI |
FVPBWBPCHNNWFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



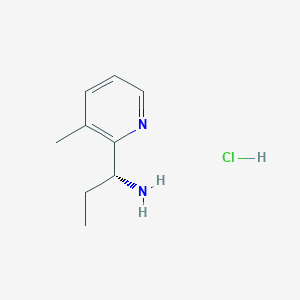
![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)
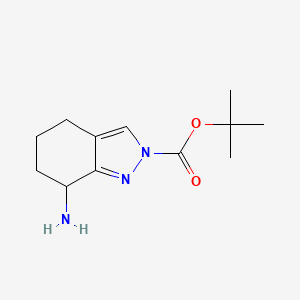



![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)

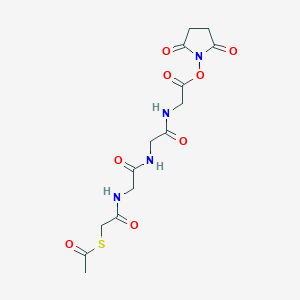
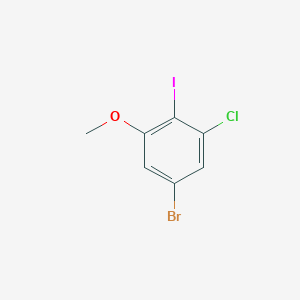
![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
